- One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis, Green Chemistry, 2020, 22(15), 5105-5114

Cas no 96-15-1 (2-methylbutan-1-amine)

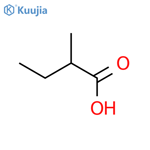

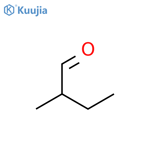

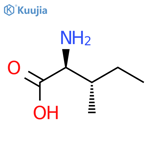

2-methylbutan-1-amine structure

Nome do Produto:2-methylbutan-1-amine

2-methylbutan-1-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Butanamine, 2-methyl-

- 2-Methylbutylamine (contains 3-Methylbutylamine)

- 2-Methylbutan-1-amine

- 2-Methylbutylamine

- C5H13N

- 1-Amino-2-methylbutan

- 2-Mehtylbutylamine

- 2-methyl-1-butanamin

- 2-methyl-1-butylamine

- 2-methylbutanamine

- 2-Methylbutylamin

- Active amylamine

- butylamine,2-methyl

- Pentan-2-amine

- RARECHEM AL BW 0193

- 1-Amino-2-methylbutane (contains 3-Methylbutylamine)

- 1-Amino-2-methylbutane

- 2-Methyl-1-butanamine (ACI)

- Butylamine, 2-methyl- (6CI, 7CI, 8CI)

- (±)-2-Methylbutylamine

- 2-Ethylpropylamine

- dl-2-Methylbutylamine

- β-Methylbutylamine

- 2-methylbutan-1-amine

-

- MDL: MFCD00008147

- Inchi: 1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3

- Chave InChI: VJROPLWGFCORRM-UHFFFAOYSA-N

- SMILES: NCC(CC)C

Propriedades Computadas

- Massa Exacta: 87.10480

- Massa monoisotópica: 87.104799

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 6

- Contagem de Ligações Rotativas: 2

- Complexidade: 27.1

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1

- Carga de Superfície: 0

- Superfície polar topológica: 26

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Colorless liquid.

- Densidade: 0.738 g/mL at 25 °C(lit.)

- Ponto de Fusão: -70°C (estimate)

- Ponto de ebulição: 97°C(lit.)

- Ponto de Flash: Fahrenheit: 46.4 ° f

Celsius: 8 ° c - Índice de Refracção: n20/D 1.4116(lit.)

- Solubilidade: alcohols and water: soluble(lit.)

- PSA: 26.02000

- LogP: 1.69150

- FEMA: 4241 | 2-METHYLBUTYLAMINE

- Solubilidade: Not determined

2-methylbutan-1-amine Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H225-H314

- Declaração de Advertência: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- Número de transporte de matérias perigosas:UN 2733 3/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 11-20/21/22-34

- Instrução de Segurança: S16; S23; S26; S36; S36/37/39; S45

-

Identificação dos materiais perigosos:

- PackingGroup:II

- Termo de segurança:3.1

- Grupo de Embalagem:II

- Frases de Risco:R11

- Classe de Perigo:3.1

- Condição de armazenamento:Flammable area

2-methylbutan-1-amine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2921199090Overview:

2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-methylbutan-1-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64957-0.5g |

2-methylbutan-1-amine |

96-15-1 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-64957-2.5g |

2-methylbutan-1-amine |

96-15-1 | 95.0% | 2.5g |

$21.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0767-5ml |

2-methylbutan-1-amine |

96-15-1 | 85.0%(GC) | 5ml |

¥420.0 | 2022-06-10 | |

| TRC | M296528-100mg |

2-Methylbutylamine |

96-15-1 | 100mg |

$ 50.00 | 2022-06-04 | ||

| Life Chemicals | F0001-2289-0.25g |

2-methylbutan-1-amine |

96-15-1 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D772615-1g |

1-Butanamine, 2-methyl- |

96-15-1 | 97% | 1g |

$140 | 2024-06-06 | |

| Apollo Scientific | OR28802-1g |

2-Methylbutylamine |

96-15-1 | tech grade | 1g |

£25.00 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158606-1ml |

2-methylbutan-1-amine |

96-15-1 | >85.0%(GC) | 1ml |

¥120.90 | 2023-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 220523-25G |

2-methylbutan-1-amine |

96-15-1 | 25g |

¥5442.19 | 2023-12-09 | ||

| Life Chemicals | F0001-2289-5g |

2-methylbutan-1-amine |

96-15-1 | 95%+ | 5g |

$60.0 | 2023-09-07 |

2-methylbutan-1-amine Método de produção

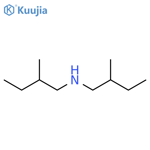

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrogen , Ammonia Catalysts: Aluminum magnesium oxide (Al2MgO4) , Ruthenium tungsten oxide Solvents: Cyclopentyl methyl ether ; 6 bar, rt → 200 °C; 6.5 h, 50 bar, 200 °C

Referência

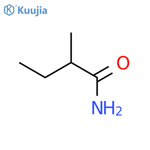

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Hydrogen

Referência

- Reactions of unsaturated alkyl azides. Part 1. Synthesis and reactions of 4-azido-3-methyl-1,2-butadiene, Angewandte Chemie, 1985, 97(3), 231-2

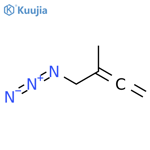

Synthetic Routes 3

Condições de reacção

Referência

- N-Indanyl-4-aminosulfonylbenzamides as potassium channel blockers, Germany, , ,

Synthetic Routes 4

Condições de reacção

Referência

- Alkylation of ammonia by aliphatic alcohols under hydrogen pressure, Trudy Belorusskoi Sel'skokhozyaistvennoi Akademii, 1968, 42, 232-8

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ; 18 h, 7.5 atm, reflux

Referência

- Preparation of ruthenium complexes with quinolinyl or acridinyl based pincer ligands for use as catalysts in the process for preparing amines from alcohols and ammonia, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

Referência

- Drugs composed of ω-polyunsaturated fatty amides or esters with biogenic amines or alcohols, European Patent Organization, , ,

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Urea , Potassium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Chloro(η5-2,4-cyclopentadien-1-yl)[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphin… Solvents: Diglyme ; 12 h, 160 °C

Referência

- Amination of aliphatic alcohols with urea catalyzed by ruthenium complexes: effect of supporting ligands, Journal of Coordination Chemistry, 2020, 73(13), 1954-1966

Synthetic Routes 12

Condições de reacção

Referência

- The peptoid synthesis from some amino acid analogs, Communications de la Faculte des Sciences de l'Universite d'Ankara, 2004, 50(2), 17-22

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel monoxide , Nickel , Carbon Solvents: Methanol ; 4 h, 2 MPa, 90 °C

Referência

- Facile synthesis of controllable graphene-co-shelled reusable Ni/NiO nanoparticles and their application in the synthesis of amines under mild conditions, Green Chemistry, 2020, 22(21), 7387-7397

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Ammonia Catalysts: Nickel Solvents: 2-Methyl-2-butanol ; 18 h, 7 bar, 170 °C

Referência

- Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY Ni, Catalysis Science & Technology, 2022, 12(19), 5908-5916

Synthetic Routes 15

Condições de reacção

Referência

- Preparation of benzamide derivatives for controlling plant diseases, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Ammonia Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , [1,1′-Binaphthalene]-4,4′,7,7′-tetrasulfonic acid, 2,2′-bis[[bis(3-sulfophenyl)p… Solvents: tert-Butyl methyl ether , Water

1.2 Reagents: Hydrogen

1.2 Reagents: Hydrogen

Referência

- The first efficient hydroaminomethylation with ammonia: with dual metal catalysts and two-phase catalysis to primary amines, Angewandte Chemie, 1999, 38(16), 2372-2375

Synthetic Routes 17

Condições de reacção

Referência

- Synthesis of New 3'-, 5-, and N4-Modified 2'-O-Methylcytidine Libraries on Solid Support, Journal of Combinatorial Chemistry, 2003, 5(6), 851-859

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Ammonia Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: Toluene ; 18 h, 7.5 atm, reflux

Referência

- Selective synthesis of primary amines directly from alcohols and ammonia, Angewandte Chemie, 2008, 47(45), 8661-8664

Synthetic Routes 20

2-methylbutan-1-amine Raw materials

2-methylbutan-1-amine Preparation Products

2-methylbutan-1-amine Literatura Relacionada

-

1. X-Ray structure determination of methoxynepetaefolin and nepetaefolinol, labdane diterpenoids from Leonotis nepetaefolia R.Br.John F. Blount,Percy S. Manchand J. Chem. Soc. Perkin Trans. 1 1980 264

-

Sahra St John-Campbell,James A. Bull Org. Biomol. Chem. 2018 16 4582

-

R. C. Payn,E. P. Perman Trans. Faraday Soc. 1929 25 599

-

Yuanle Cao,Mingdi Yang,Yang Wang,HongPing Zhou,Jun Zheng,Xiuzhen Zhang,Jieying Wu,Yupeng Tian,Zongquan Wu J. Mater. Chem. C 2014 2 3686

-

Karoline G. Primdahl,Jens M. J. Nols?e,Marius Aursnes Org. Biomol. Chem. 2020 18 9050

96-15-1 (2-methylbutan-1-amine) Produtos relacionados

- 104-75-6(2-Ethylhexylamine)

- 62281-07-6(2-Decyltetradecylamine)

- 4448-77-5(Cycloheptanemethylamine)

- 4149-60-4(Perfluorononan-1-oic-acid Ammonium Salt)

- 2095396-32-8(Cyclopropanecarboxaldehyde, 2-(1-methyl-1H-pyrazol-4-yl)-, (1R,2R)-)

- 1496468-17-7(4-Cyclobutylmethoxybenzylamine)

- 851951-71-8(ethyl 5-(4-chlorobutanamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

- 1804723-07-6(4-Amino-3-chloro-5-(difluoromethyl)-2-fluoropyridine)

- 1135283-40-7(Ethyl 3-chloro-6-(trifluoromethyl)imidazo-1,2-apyridine-2-carboxylate)

- 2580241-09-2(3-{(benzyloxy)carbonylamino}-4-bromo-5-fluorobenzoic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:96-15-1)2-methylbutan-1-amine

Pureza:99%

Quantidade:25g

Preço ($):175.0